Potassium trifluoro(isoquinolin-8-yl)boranuide
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Overview
Description
Potassium trifluoro(isoquinolin-8-yl)boranuide is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(isoquinolin-8-yl)boranuide typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Isoquinoline} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(isoquinolin-8-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of boron.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Organometallic Reagents: Such as Grignard reagents and organolithium compounds.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Potassium trifluoro(isoquinolin-8-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(isoquinolin-8-yl)boranuide involves its interaction with molecular targets through the trifluoroborate group. This group can form stable complexes with various substrates, facilitating chemical transformations. The isoquinoline ring provides additional stability and reactivity, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(quinolin-8-yl)boranuide
- Potassium trifluoro(isoquinolin-6-yl)boranuide
Uniqueness
Potassium trifluoro(isoquinolin-8-yl)boranuide is unique due to the specific positioning of the trifluoroborate group on the isoquinoline ring. This positioning influences its reactivity and interaction with other molecules, distinguishing it from similar compounds with different structural arrangements.
Properties
IUPAC Name |
potassium;trifluoro(isoquinolin-8-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-6H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCTHJDWVDSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C=NC=CC2=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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